Heptanedioic acid, 4,4-dicyano-, diallyl ester
Description
This compound is structurally distinct due to its combination of a medium-chain diacid, electron-withdrawing cyano substituents, and reactive diallyl ester moieties.
Properties
CAS No. |
7504-74-7 |
|---|---|
Molecular Formula |
C15H18N2O4 |
Molecular Weight |
290.31 g/mol |
IUPAC Name |
bis(prop-2-enyl) 4,4-dicyanoheptanedioate |
InChI |
InChI=1S/C15H18N2O4/c1-3-9-20-13(18)5-7-15(11-16,12-17)8-6-14(19)21-10-4-2/h3-4H,1-2,5-10H2 |
InChI Key |
GNIQOVYCZKBHMI-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOC(=O)CCC(CCC(=O)OCC=C)(C#N)C#N |
Origin of Product |
United States |
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and polymers. Biology: It serves as a precursor for the synthesis of biologically active molecules, including potential pharmaceuticals. Medicine: Research is ongoing to explore its potential use in drug development, particularly in the treatment of various diseases. Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The exact mechanism by which heptanedioic acid, 4,4-dicyano-, diallyl ester exerts its effects is not well-documented. it is believed to interact with molecular targets through its cyano and ester groups, potentially affecting various biochemical pathways.
Comparison with Similar Compounds
Structural and Functional Group Differences
The target compound differs from other diallyl esters in three key aspects:
Chain Length : Compared to diallyl adipate (hexanedioic acid, C6 backbone), the heptanedioic acid (C7) backbone may confer enhanced flexibility and altered solubility .
Ester Groups: Diallyl esters (e.g., diallyl phthalate) are known for their crosslinking capabilities in polymer chemistry, a property likely shared by the target compound .
Table 1: Structural Comparison
Physicochemical Properties
The cyano substituents and diallyl ester groups significantly influence physical properties:
- Solubility: Cyano groups enhance polarity, likely increasing solubility in polar solvents compared to diallyl adipate (soluble in oxygenated solvents) .
- Boiling Point : Diallyl esters generally exhibit moderate boiling points under reduced pressure (e.g., diallyl adipate: 140°C at 0.53 kPa; diallyl phthalate: 158–165°C at 4 mmHg) . The target compound may have a higher boiling point due to increased molecular weight and polarity.
- Reactivity: The allyl groups enable radical polymerization or crosslinking, while cyano groups may participate in nucleophilic additions or cyclization reactions .
Table 2: Physical Properties
Preparation Methods
Cyanation of Heptanedioic Acid Derivatives
A plausible route involves introducing cyano groups into a preformed heptanedioic acid derivative:
Step 1: Synthesis of 4,4-Dibromoheptanedioic Acid
- Bromination of heptanedioic acid using $$ \text{PBr}_{3} $$ or $$ \text{NBS} $$ under controlled conditions.
- Selective bromination at the 4th position remains challenging, necessitating directing groups or radical bromination.
Step 2: Nucleophilic Substitution with Cyanide
- Treatment of 4,4-dibromoheptanedioic acid with $$ \text{KCN} $$ or $$ \text{NaCN} $$ in polar aprotic solvents (e.g., DMF):
$$
\text{Br}2\text{C}7\text{H}{10}\text{O}4 + 2\ \text{CN}^- \rightarrow \text{(NC)}2\text{C}7\text{H}{10}\text{O}4 + 2\ \text{Br}^-
$$ - Elevated temperatures ($$ 80\text{–}100^\circ \text{C} $$) and phase-transfer catalysts (e.g., tetrabutylammonium bromide) may improve yields.
Step 3: Diallyl Esterification
- React 4,4-dicyanoheptanedioic acid with allyl alcohol ($$ \text{C}3\text{H}5\text{OH} $$) via Fischer esterification:
$$
\text{(NC)}2\text{C}7\text{H}{10}\text{O}4 + 2\ \text{C}3\text{H}5\text{OH} \xrightarrow{\text{H}^+} \text{(NC)}2\text{C}7\text{H}{10}\text{O}2(\text{O}C3H5)2 + 2\ \text{H}2\text{O}
$$ - Acid catalysts (e.g., $$ \text{H}2\text{SO}4 $$) and Dean-Stark traps for water removal are critical.
Microwave-Assisted One-Pot Synthesis
Drawing parallels from US20060217574A1, microwave irradiation could accelerate cyanation and esterification:
Reaction Setup
| Parameter | Condition |
|---|---|
| Substrate | Heptanedioic acid, allyl alcohol |
| Cyanating Agent | $$ \text{CuCN} $$ or $$ \text{TMSCN} $$ |
| Solvent | DMF or toluene |
| Temperature | $$ 180\text{–}220^\circ \text{C} $$ |
| Microwave Power | $$ 100\text{–}300\ \text{W} $$ |
| Reaction Time | $$ 10\text{–}30\ \text{minutes} $$ |
Advantages
- Reduced reaction time (30 minutes vs. 7–10 hours conventionally).
- Higher yields ($$ >80\% $$) due to suppressed dimerization.
Byproduct Analysis and Purification
Common Byproducts
Purification Protocol
- Decolorization : Treat crude product with activated carbon in $$ 10\%\ \text{NaOH} $$.
- Neutralization : Precipitate crystals using $$ 20\%\ \text{H}2\text{SO}4 $$.
- Chromatography : Silica gel column with ethyl acetate/hexane (1:3).
Typical Yield and Purity
| Parameter | Value |
|---|---|
| Yield | $$ 80\text{–}90\% $$ |
| Purity (HPLC) | $$ 96\text{–}98\% $$ |
Q & A
Q. What are the recommended synthetic routes for preparing heptanedioic acid, 4,4-dicyano-, diallyl ester, and what analytical methods validate its purity?
- Methodological Answer : The compound can be synthesized via a two-step process: (1) nitrile substitution at the 4,4-positions of heptanedioic acid using cyano-group precursors (e.g., KCN or acrylonitrile derivatives under acidic conditions), followed by (2) esterification with allyl alcohol using a catalyst like sulfuric acid or enzymatic methods. Purity validation requires GC-MS to confirm molecular weight and FT-IR to identify nitrile (C≡N stretch at ~2200 cm⁻¹) and ester (C=O stretch at ~1740 cm⁻¹) functional groups. Compare retention times and spectral data with analogous diallyl esters (e.g., diallyl phthalate ).
Q. How can nuclear magnetic resonance (NMR) spectroscopy distinguish structural features of this compound?
- Methodological Answer :
- ¹H NMR : Allyl protons (CH₂=CH-CH₂-O) appear as a multiplet at δ 5.2–5.4 ppm (vinyl protons) and δ 4.6–4.8 ppm (allyl methylene). The central heptanedioic acid backbone shows methylene protons at δ 1.2–2.5 ppm.
- ¹³C NMR : Nitrile carbons resonate at ~115–120 ppm, while ester carbonyls appear at ~165–175 ppm. Compare with structurally similar compounds like diallyl succinate (δ 170 ppm for ester C=O) .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in reported thermal stability data for diallyl esters with nitrile substituents?
- Methodological Answer : Conflicting thermal stability reports may arise from impurities (e.g., residual catalysts) or polymerization inhibitors (e.g., hydroquinone). To address this:
- Perform thermogravimetric analysis (TGA) under inert (N₂) and oxidative (O₂) atmospheres.
- Compare decomposition onset temperatures with analogous esters (e.g., diallyl phthalate decomposes at ~250°C ).
- Use differential scanning calorimetry (DSC) to detect exothermic polymerization peaks, noting the impact of nitrile groups on reactivity .
Q. How do the 4,4-dicyano groups influence the compound’s reactivity in radical polymerization?
- Methodological Answer : The electron-withdrawing nitrile groups enhance the electrophilicity of the allyl double bonds, accelerating radical-initiated polymerization. Design experiments to:
- Compare polymerization rates with non-cyano analogs (e.g., diallyl adipate ) using azobisisobutyronitrile (AIBN) as an initiator.
- Analyze cross-linking density via swelling experiments in toluene or DMAc.
- Use electron paramagnetic resonance (EPR) to study radical intermediates .
Q. What computational methods predict the environmental persistence of this compound?
- Methodological Answer :
- Apply quantitative structure-activity relationship (QSAR) models to estimate biodegradation half-lives based on log Kow (octanol-water partition coefficient). For diallyl phthalate, log Kow = 3.23 ; nitrile groups may increase hydrophobicity, requiring adjustments.
- Simulate hydrolysis pathways using density functional theory (DFT) to identify cleavage sites (e.g., ester vs. nitrile bonds). Validate with experimental hydrolysis studies at varying pH .
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